molecular formula C14H12N2O4 B131766 Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate CAS No. 142593-07-5

Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate

Cat. No.: B131766
CAS No.: 142593-07-5
M. Wt: 272.26 g/mol
InChI Key: YFKCGCGCKIYMIH-UHFFFAOYSA-N
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Description

Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate (C₁₄H₁₂N₂O₄) is a derivative of 2,2'-bipyridine functionalized with methyl ester groups at the 6,6' positions. This compound serves as a precursor for synthesizing 2,2'-bipyridine-6,6'-dicarboxylic acid (H₂bda, CAS 4479-74-7), a key ligand in coordination chemistry and materials science . The ligand’s rigid, planar structure and strong chelating ability make it ideal for constructing metal-organic frameworks (MOFs), luminescent lanthanide complexes, and catalytic systems .

Synthesis:
The dimethyl ester is typically synthesized via esterification of 2,2'-bipyridine-6,6'-dicarboxylic acid or by oxidizing 6,6'-dimethyl-2,2'-bipyridine with selenium dioxide followed by esterification . Alternative routes involve functionalizing pre-existing bipyridine derivatives, such as cyanation or bromination at the 6,6' positions .

Properties

IUPAC Name

methyl 6-(6-methoxycarbonylpyridin-2-yl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-19-13(17)11-7-3-5-9(15-11)10-6-4-8-12(16-10)14(18)20-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKCGCGCKIYMIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=N1)C2=NC(=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467115
Record name DIMETHYL 2,2'-BIPYRIDINE-6,6'-DICARBOXYLATE
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Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142593-07-5
Record name DIMETHYL 2,2'-BIPYRIDINE-6,6'-DICARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl 2,2'-Bipyridine-6,6'-dicarboxylate
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Preparation Methods

Oxidation Step

Reagents :

  • Potassium permanganate (KMnO₄) : A strong oxidizing agent in acidic media (e.g., HNO₃/H₂O).

  • Dichromic acid (H₂Cr₂O₇) : Offers higher yields under controlled conditions.

Conditions :

  • Temperature : 80–90°C for 6–12 hours.

  • pH : Maintained at 2–3 to prevent ester hydrolysis.

Mechanism :
The methyl groups at the 6,6' positions undergo oxidation to carboxylic acids. KMnO₄ in nitric acid mediates the conversion via radical intermediates, while dichromate operates through a two-electron transfer process.

Yield :

  • KMnO₄: ~40% (due to over-oxidation side reactions).

  • H₂Cr₂O₇: ~85% (optimized for minimal byproducts).

Esterification Step

Reagents :

  • Methanol (CH₃OH) in excess.

  • Catalyst : Concentrated H₂SO₄ or HCl gas.

Conditions :

  • Temperature : Reflux at 65–70°C for 24 hours.

  • Workup : Neutralization with NaHCO₃, followed by recrystallization from ethanol/water.

Yield : 90–95% after purification.

Palladium-Catalyzed Carbonylation of 6,6'-Dibromo-2,2'-Bipyridyl

This method bypasses oxidation by directly introducing carboxylate groups via carbonylation.

Reaction Setup

Reagents :

  • 6,6'-Dibromo-2,2'-bipyridyl.

  • Carbon monoxide (CO) at 1 atm.

  • Methanol as the nucleophile.

Catalyst :

  • Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂] : 5 mol% loading.

  • Base : Triethylamine (Et₃N) to scavenge HBr.

Conditions :

  • Temperature : 70°C under 760 Torr.

  • Duration : 12 hours.

Mechanism

The Pd catalyst facilitates oxidative addition of the C–Br bond, followed by CO insertion to form a palladium-acyl intermediate. Methanol then displaces the Pd complex, yielding the diester.

Yield : 85% with >95% purity.

Direct Esterification of 2,2'-Bipyridine-6,6'-Dicarboxylic Acid

For pre-synthesized dicarboxylic acid (CAS 4479-74-7), direct esterification offers a straightforward route.

Acid-Catalyzed Esterification

Reagents :

  • 2,2'-Bipyridine-6,6'-dicarboxylic acid.

  • Methanol in 10:1 molar excess.

  • Catalyst : H₂SO₄ (5% v/v).

Conditions :

  • Temperature : Reflux at 65°C for 18 hours.

  • Workup : Evaporation under reduced pressure, followed by column chromatography (SiO₂, ethyl acetate/hexane).

Yield : 88–92%.

Comparison of Synthesis Methods

Method Starting Material Catalyst/Reagent Yield Advantages Disadvantages
Oxidation-Esterification6,6'-Dimethyl-2,2'-bipyridineKMnO₄/HNO₃ or H₂Cr₂O₇40–85%Scalable for industrial useLow yield with KMnO₄
Palladium Carbonylation6,6'-Dibromo-2,2'-bipyridylPdCl₂(PPh₃)₂, CO, MeOH85%High purity, minimal byproductsRequires specialized equipment
Direct Esterification2,2'-Bipyridine-6,6'-dicarboxylic acidH₂SO₄, MeOH88–92%Simple, high yieldRequires pre-synthesized acid

Industrial Production Insights

Large-scale synthesis prioritizes the oxidation-esterification route due to cost-effectiveness:

  • Continuous flow reactors : Enhance heat transfer and reduce reaction time.

  • Catalyst recycling : Pd catalysts are recovered via filtration and reused, lowering production costs.

Challenges and Optimization Strategies

Over-Oxidation in KMnO₄ Reactions

  • Mitigation : Use dichromate or phase-transfer catalysts to improve selectivity.

Ester Hydrolysis

  • Solution : Maintain pH >2 during oxidation to preserve ester groups .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,2’-bipyridine-6,6’-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced bipyridine derivatives, and substituted bipyridine compounds .

Scientific Research Applications

Coordination Chemistry

DMB serves as a bidentate ligand in coordination compounds, particularly with transition metals. Its ability to form stable complexes has been extensively studied.

Metal Complexes and Catalysis

Research indicates that DMB can form complexes with metals such as zinc and ruthenium. These complexes exhibit unique catalytic properties:

  • Zinc Complexes : Studies have shown that zinc(II) complexes with DMB demonstrate antimicrobial activity against various strains, including Pseudomonas aeruginosa and Staphylococcus aureus. The complexes were characterized using NMR and X-ray diffraction techniques, revealing their tetrahedral geometry .
  • Ruthenium Catalysts : DMB has been utilized in Ru-based molecular water oxidation catalysts, enhancing the efficiency of catalytic reactions without altering the electronic features of the metal backbone .

Pharmaceutical Applications

DMB's structural properties make it a candidate for drug development, particularly in the synthesis of biologically active compounds.

Antimicrobial Activity

DMB complexes have shown promising results in inhibiting fungal biofilm formation and hyphal growth in Candida albicans, highlighting its potential as an antifungal agent. For instance, one study reported moderate activity against fungal strains with minimum inhibitory concentration (MIC) values indicating effective biofilm inhibition .

Cytotoxicity Studies

The cytotoxic effects of DMB complexes have been evaluated on human lung fibroblast cell lines. Results indicated varying degrees of cytotoxicity, suggesting that while some complexes are effective against pathogens, they may also pose risks to healthy cells .

Material Science

DMB is also explored in the field of materials science for its potential in developing functional materials.

Organic Light Emitting Diodes (OLEDs)

The incorporation of DMB into OLEDs has been investigated due to its electronic properties. The compound's ability to act as a dopant can enhance the performance of OLED devices by improving charge transport and light emission efficiency.

Coordination Polymers

Research into coordination polymers involving DMB has revealed their utility in gas storage and separation applications. The structural features of DMB allow for the formation of porous frameworks that can selectively adsorb gases like CO₂ and H₂.

Summary Table of Applications

Application AreaSpecific Use CasesReferences
Coordination ChemistryFormation of metal complexes (Zn, Ru), catalysis
Pharmaceutical ApplicationsAntimicrobial activity against fungi
Cytotoxicity studies on human cells
Material ScienceOLEDs and coordination polymers

Mechanism of Action

The mechanism by which dimethyl 2,2’-bipyridine-6,6’-dicarboxylate exerts its effects is primarily through its ability to form stable complexes with metal ions. The bipyridine moiety acts as a bidentate ligand, coordinating to metal centers and stabilizing various oxidation states. This coordination can influence the reactivity and properties of the metal complexes, making them useful in catalysis and other applications .

Comparison with Similar Compounds

Table 1: Key Bipyridine Derivatives and Their Properties

Compound Name Substituent Positions Key Features Applications References
Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate 6,6' Rigid, planar geometry; strong chelating ability; precursor to H₂bda MOFs, luminescent complexes, catalysis
2,2'-Bipyridine-4,4'-dicarboxylic acid 4,4' Flexible coordination modes; forms 2D/3D MOFs Photocatalysis, gas storage
2,2'-Bipyridine-5,5'-dicarboxylic acid 5,5' Asymmetric substituents; used in BODIPY-appended complexes Electrogenerated chemiluminescence
6,6'-Dimethyl-2,2'-bipyridine 6,6' Electron-donating methyl groups; stabilizes Cu(I) complexes Dye-sensitized solar cells
2,2'-Bipyridine-3,3'-dicarboxylate 3,3' Distorted geometry; forms helical coordination polymers Magnetic materials

Coordination Behavior and Electronic Properties

(a) Ligand Field Strength and Geometry

  • 6,6'-Dicarboxylate (H₂bda) : The 6,6' substituents enforce a rigid, coplanar structure, enabling strong π-π stacking and efficient energy transfer in lanthanide complexes (e.g., Eu³⁺ and Tb³⁺) . This ligand exhibits a higher quantum yield (QY) in luminescent systems compared to 4,4'- or 5,5'-analogues due to enhanced "antenna effect" efficiency .
  • 4,4'-Dicarboxylate: The para-substituted carboxylates allow for diverse coordination modes (e.g., bridging or monodentate), facilitating the formation of porous MOFs with high surface areas .
  • 6,6'-Dimethyl-2,2'-bipyridine : Electron-donating methyl groups increase electron density at the bipyridine core, stabilizing low-oxidation-state metal centers (e.g., Cu(I)) in photovoltaic applications .

(b) Catalytic Performance

  • Ru(bda) Complexes : Ru(III) complexes with 6,6'-dicarboxylate ligands (e.g., [Ru(bda)(Im)₂]) show superior water oxidation activity (TOF > 300 s⁻¹) compared to analogues with 2,2':6',2''-terpyridine-6,6''-dicarboxylate (tda²⁻) due to faster O–O bond formation .
  • Cu(I) Complexes : 6,6'-Dimethyl-substituted bipyridine ligands in Cu(I) sensitizers improve charge-transfer efficiency in solar cells by reducing recombination losses .

Luminescent Properties

Table 2: Luminescence Efficiency of Lanthanide Complexes

Ligand Ln³⁺ Ion Quantum Yield (QY) Emission Wavelength (nm) Reference
2,2'-Bipyridine-6,6'-dicarboxamide Eu³⁺ 15–18% 613 (⁵D₀ → ⁷F₂)
2,2'-Bipyridine-4,4'-dicarboxylate Tb³⁺ 8–10% 545 (⁵D₄ → ⁷F₅)
β-Diketonates Eu³⁺ 5–7% 612

The 6,6'-dicarboxylate ligand’s extended π-conjugation and efficient intersystem crossing enable higher QYs in Eu³⁺/Tb³⁺ complexes compared to other ligands .

Biological Activity

Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate (DMBD) is a bipyridine derivative with significant potential in various biological applications. This article explores its biological activity, including its role in metal-ligand interactions, potential therapeutic applications, and its effects on cellular processes.

  • Molecular Formula : C14H12N2O4
  • Molecular Weight : 272.26 g/mol
  • Appearance : White to yellow crystalline powder
  • Melting Point : Approximately 194°C

DMBD features a bipyridine core with two carboxylate ester groups at the 6 and 6' positions. This structure is crucial for its ability to form stable metal complexes, which are often explored in medicinal chemistry for drug design and development .

Metal-Ligand Interactions

DMBD has been studied for its ability to form complexes with various metal ions, which can mimic biological processes. These interactions are essential in understanding enzyme functions and metal ion transport within biological systems. The compound's capacity to bind and activate substrates makes it a promising candidate for developing selective catalysts .

Antioxidant Activity

Recent studies have highlighted DMBD's protective effects against liver injury induced by carbon tetrachloride (CCl4). In an experimental model using rats, DMBD treatment led to significant increases in glutathione (GSH) levels and the expression of nuclear factor erythroid 2-related factor 2 (Nrf2), which are critical for cellular antioxidant defenses. The compound also modulated the expression of apoptosis-related proteins such as p53, Bax, and Bcl2, indicating its potential role in protecting against oxidative stress and inflammation .

Cytotoxicity Studies

In vitro cytotoxicity assessments revealed that DMBD did not exhibit significant cytotoxic effects on human cell lines at concentrations ranging from 10 μg/mL to 100 μg/mL. This suggests a favorable safety profile for potential therapeutic applications .

Comparative Analysis with Related Compounds

To better understand DMBD's unique properties, a comparison with other bipyridine derivatives is useful:

Compound NameStructural FeaturesUnique Aspects
Dimethyl 2,2'-bipyridine-4,4'-dicarboxylateSimilar bipyridine core; different carboxylate positionsDifferent reactivity patterns due to substitution position
6,6-Dimethyl-2,2'-bipyridineContains two methyl groupsLacks carboxylate functionality
Bis(2,2'-bipyridyl) copper(II) complexCoordination complexFocuses on metal-ligand interactions

Case Studies

  • Liver Injury Model :
    • Objective : To evaluate the protective effects of DMBD against CCl4-induced liver injury in rats.
    • Findings : DMBD significantly reduced serum levels of liver enzymes (ALT, AST) and improved histological outcomes compared to control groups treated with silymarin. The study indicated that DMBD might ameliorate liver injury through antioxidant mechanisms .
  • Antimicrobial Activity :
    • Objective : To assess the antimicrobial properties of DMBD-based metal complexes.
    • Findings : Certain metal complexes derived from DMBD exhibited moderate antimicrobial activity against fungal strains such as Candida albicans. These results suggest potential applications in treating infections caused by resistant strains .

Q & A

Q. What strategies address discrepancies in reported magnetic properties of metal complexes?

  • Analysis :
  • Single-crystal XRD : Correlate structure with magnetic behavior (e.g., antiferromagnetic coupling in Ni(II) networks vs. ferromagnetic Co(II)) .
  • SQUID magnetometry : Measure μeff and fit data to the Heisenberg model .
  • Variable-temperature studies : Identify spin-crossover transitions or ligand field effects .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate
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Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate

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